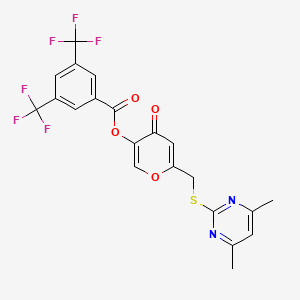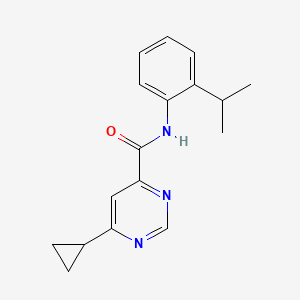
4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated benzene derivative and a suitable nucleophile.
Attachment of the Piperazine Moiety: The piperazine moiety is typically attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Acetylation and Hydroxylation: The final steps involve the acetylation of the pyrrolidine ring and the hydroxylation of the compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Halogenated derivatives can be used as starting materials for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated derivatives, Nucleophiles such as amines and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group produces an alcohol.
Applications De Recherche Scientifique
4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to investigate its potential therapeutic applications. It may act on specific molecular targets and pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetyl-5-(4-chloro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one
- 4-Acetyl-5-(4-bromo-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one
- 4-Acetyl-5-(4-methyl-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one
Uniqueness
The uniqueness of 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one lies in the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity and binding affinity to molecular targets. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Propriétés
IUPAC Name |
3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-12(23)15-16(13-2-4-14(19)5-3-13)22(18(25)17(15)24)11-10-21-8-6-20-7-9-21/h2-5,16,20,24H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGIVYTIDNSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN3CCNCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2979557.png)
![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2979563.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)
![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)

![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)


![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)
